2-{[(tert-butoxy)carbonyl](3-methoxy-3-oxopropyl)amino}acetic acid
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Overview
Description
2-{(tert-butoxy)carbonylamino}acetic acid is an organic compound typically used in chemical synthesis. It contains a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an amino acid derivative, making it valuable in peptide synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid can be achieved through a multistep process. A common route includes the alkylation of an amino acid derivative with tert-butyl bromoacetate, followed by further transformations to introduce the methoxy group.
Industrial Production Methods: : Industrial production may involve optimizing reaction conditions for higher yields and purity. Catalysts and specific solvents can be employed to streamline the process, while large-scale synthesis may utilize automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation and Reduction: : Can be oxidized to form carboxylic acids and reduced to yield alcohols.
Substitution: : The methoxy group can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions: : Common reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Major Products: : The products formed depend on the reaction conditions, typically yielding derivatives with modified functional groups.
Scientific Research Applications
Chemistry: : Widely used in peptide synthesis due to its Boc protecting group, allowing selective deprotection under mild acidic conditions.
Biology: : Utilized in the study of enzyme mechanisms and protein interactions, as the Boc group can be selectively removed to study free amines' roles.
Industry: : Employed in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.
Mechanism of Action
The Boc group protects the amino group during synthesis, preventing unwanted reactions. Once the desired synthetic steps are completed, the Boc group can be removed under acidic conditions, revealing the free amine necessary for further biological or chemical activity.
Comparison with Similar Compounds
Uniqueness: : 2-{(tert-butoxy)carbonylamino}acetic acid's combination of a Boc-protected amino acid and methoxy group is distinct, making it particularly useful in selective synthesis procedures.
Similar Compounds
N-Boc amino acids: : Other N-Boc-protected amino acids share the Boc group but vary in side chains.
Methoxy-protected compounds: : Compounds with methoxy groups attached to different backbones serve in various protective and synthetic roles.
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Properties
CAS No. |
2152548-00-8 |
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Molecular Formula |
C11H19NO6 |
Molecular Weight |
261.3 |
Purity |
95 |
Origin of Product |
United States |
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